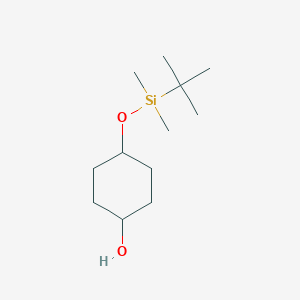
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol
Übersicht
Beschreibung
“4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” is a chemical compound with the molecular formula C12H26O2Si . It is a derivative of cyclohexanol, where a tert-butyldimethylsilyl group is attached to the oxygen atom .
Molecular Structure Analysis
The molecular structure of “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” consists of a cyclohexanol ring with a tert-butyldimethylsilyl group attached to the oxygen atom . The molecular weight of this compound is approximately 230.42 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound plays a crucial role in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . The process involves an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide in DMF at 80 °C . This reaction provides an intermediate, which undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . This one-pot process yields the desired product with a 78% yield .
Applications in Medicinal Chemistry
The partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety, which can be synthesized using this compound, has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system . A similar substituent has also been researched during the elaboration of a selective cyclin-dependent kinase-9 inhibitor, which was developed for the treatment of hematological malignancies .
Applications in Supramolecular Chemistry
The fully aromatic congeners of [1,2,3]triazolo[1,5-a]pyridine, which can be synthesized using this compound, have applications ranging from fluorescent materials to building blocks in supramolecular chemistry . They are known to form polynuclear complexes with different metal ions .
Applications in Ionic Liquids
The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which can be synthesized using this compound, has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides . Other application fields of these low viscosity ionic liquids are dye-sensitized solar cells, in which the bicyclic 1,2,3-triazolium derivatives serve as nonvolatile electrolytes .
Safety Information
The compound has been classified under the GHS07 hazard category . The associated hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCCUZRKNCUVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339210, DTXSID301190980 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol | |
CAS RN |
126931-29-1, 103202-63-7 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


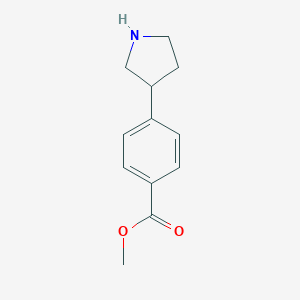
![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)
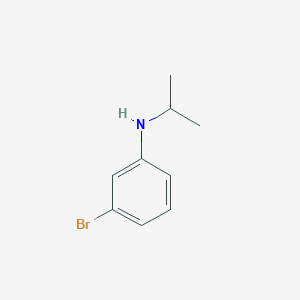
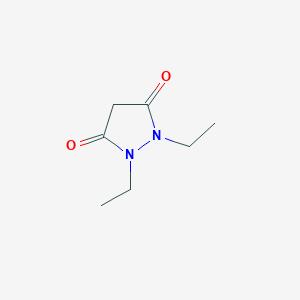

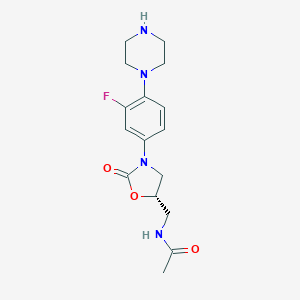
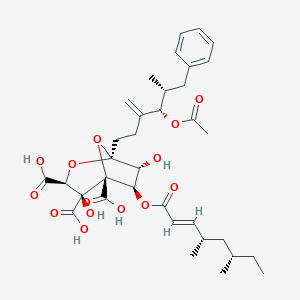
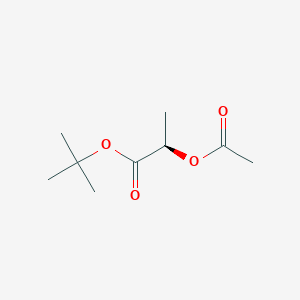
![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

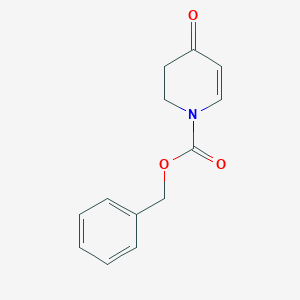
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)